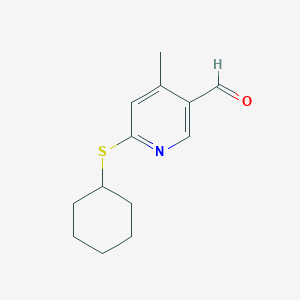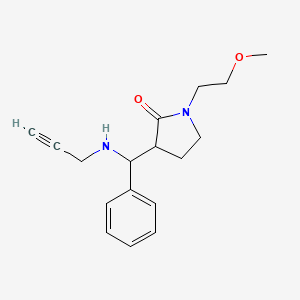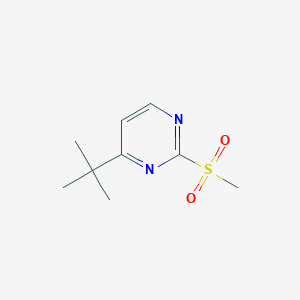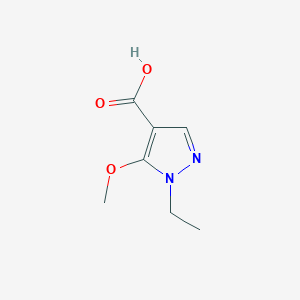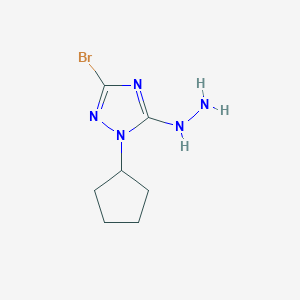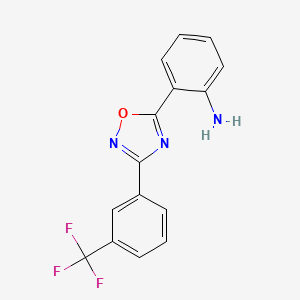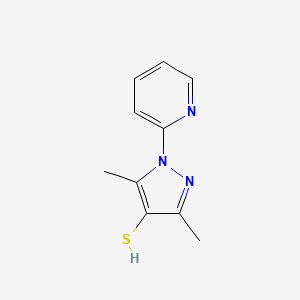
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an iodine atom at the 4-position and an isopropyl group at the 5-position of the pyrazole ring, along with an ethanol group attached to the nitrogen at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol typically involves the iodination of a pyrazole precursor followed by the introduction of the ethanol group. One common method involves the reaction of 4-iodo-1H-pyrazole with isopropyl bromide under basic conditions to introduce the isopropyl group. This is followed by the reaction with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)acetaldehyde or 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(4-Hydro-5-isopropyl-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of 2-(4-Amino-5-isopropyl-1H-pyrazol-1-yl)ethanol or 2-(4-Hydroxy-5-isopropyl-1H-pyrazol-1-yl)ethanol.
Scientific Research Applications
2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the iodine atom and the isopropyl group can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-1H-pyrazol-1-yl)ethanol: Similar structure but lacks the isopropyl group at the 5-position.
2-(4-Bromo-5-isopropyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a bromine atom instead of iodine.
2-(4-Iodo-5-methyl-1H-pyrazol-1-yl)ethanol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-(4-Iodo-5-isopropyl-1H-pyrazol-1-yl)ethanol lies in the combination of the iodine atom and the isopropyl group, which can influence its chemical reactivity and biological activity. The presence of the ethanol group also provides additional functionalization possibilities, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H13IN2O |
|---|---|
Molecular Weight |
280.11 g/mol |
IUPAC Name |
2-(4-iodo-5-propan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H13IN2O/c1-6(2)8-7(9)5-10-11(8)3-4-12/h5-6,12H,3-4H2,1-2H3 |
InChI Key |
XURXWPNXZITAGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NN1CCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




